
4-Methoxyphenol
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Overview
Description
4-Methoxyphenol (C₇H₈O₂; CAS 150-76-5), also known as mequinol or p-methoxyphenol, is a para-substituted phenol derivative with a methoxy (–OCH₃) group. It is a white, waxy solid with weak acidity (pKa ~10.3) and solubility in polar solvents like acetone and DMSO . Key applications include:
- Polymerization inhibitor for acrylic monomers and styrene .
- Depigmenting agent in dermatology, often combined with retinoids for hyperpigmentation treatment .
- Stabilizer for chlorinated hydrocarbons and UV inhibitors .
- Substrate in enzymatic degradation (e.g., HRP-mediated PFOA removal) and electrochemical sensing .
Preparation Methods
Alkaline Methoxylation of Hydroquinone
Reaction Mechanism
The alkaline methoxylation of hydroquinone involves nucleophilic substitution where the hydroxyl group of hydroquinone reacts with methanol under basic conditions. The reaction proceeds via deprotonation of hydroquinone to form a phenoxide ion, which subsequently undergoes methylation at the para-position due to steric and electronic favoring . Competing side reactions include O-methylation at the ortho-position and dimerization, necessitating precise control of reaction conditions to maximize selectivity .
Experimental Procedure
In a representative protocol, 660 g (6 mol) of hydroquinone is dissolved in 4,800 g of benzene, followed by the addition of 300 g of formic acid as a catalyst . The mixture is refluxed with vigorous stirring, and methanol is introduced gradually to maintain a molar ratio of hydroquinone to methanol at 1:2. After 20 hours, the organic layer is separated, and the product is extracted using methylene chloride. Neutral byproducts, such as dimers, are removed via sequential washes with sodium hydroxide and hydrochloric acid .
Yield and Purification
Crude this compound is obtained in 90.7% yield (4.13 g) before purification . Bulb-to-bulb distillation under reduced pressure elevates purity to 99.7% (GC) and 99.3% (HPLC), yielding 3.88 g (85.1%) of crystalline product . Challenges include the formation of dehydrated dimers (up to 35% in suboptimal conditions) and phenol byproducts (7%), necessitating meticulous pH control during extraction .
Oxidation of p-Anisaldehyde
Catalytic Oxidation Using Hydrogen Peroxide
This method employs p-anisaldehyde as a precursor, oxidized to this compound via a two-step process. In the first step, p-anisaldehyde undergoes Baeyer-Villiger oxidation using hydrogen peroxide (H₂O₂) and formic acid, generating an intermediate lactone. Hydrolysis of this intermediate under alkaline conditions yields this compound .
Procedure :
A mixture of p-anisaldehyde (50 mmol), methylene chloride (100 mL), 30% H₂O₂ (128 mmol), and formic acid (147 mmol) is refluxed for 20.5 hours . Post-reaction, the organic layer is washed with NaHSO₃ and Na₂CO₃ to remove residual peroxides, followed by extraction with methylene chloride. The final product is obtained in 93% yield after alkaline hydrolysis .
Selenium-Dioxide Mediated Oxidation
A diselenide catalyst, (o-NO₂PhSe)₂, enhances oxidation efficiency. The reaction occurs at room temperature, with p-anisaldehyde (50 mmol) stirred in CH₂Cl₂ with H₂O₂ (128 mmol) and 2 mmol catalyst for 30 minutes . The insoluble catalyst is filtered and reused, while the filtrate is hydrolyzed to yield this compound (93%) .
Table 1: Comparison of p-Anisaldehyde Oxidation Methods
Parameter | H₂O₂/Formic Acid | (o-NO₂PhSe)₂/H₂O₂ |
---|---|---|
Temperature | Reflux | Room Temperature |
Reaction Time | 20.5 hours | 30 minutes |
Catalyst Reusability | No | Yes |
Yield | 85.1% | 93% |
Nucleophilic Aromatic Substitution of Aryl Halides
Copper-Catalyzed Methoxylation
Aryl halides, such as 4-bromoanisole, undergo methoxylation via Ullmann-type coupling. Copper(II) chloride (CuCl₂) serves as the catalyst, with potassium hydroxide (KOH) as the base in a DMSO/H₂O solvent system .
Procedure :
4-Bromoanisole (1.0 mmol), CuCl₂ (0.1 mmol), KOH (6.0 mmol), and ethylene glycol (0.2 mmol) are heated at 120°C under argon for 24 hours . Acidic workup and column chromatography yield this compound in 98% purity. This method avoids harsh oxidants but requires prolonged reaction times and inert conditions .
Liquid-Phase Catalytic Methoxylation (Patent Method)
A continuous-flow process using solid acid catalysts (e.g., zeolites or ion-exchange resins) achieves high selectivity. Hydroquinone and methanol are fed into a reactor at 150–200°C and 5–10 bar, with conversions exceeding 88% and this compound selectivity of 97% . Key advantages include minimal dimer formation (<5%) and scalability for industrial production .
Table 2: Industrial-Scale Methoxylation Parameters
Parameter | Value |
---|---|
Catalyst | H-ZSM-5 Zeolite |
Temperature | 180°C |
Pressure | 7 bar |
Hydroquinone Conversion | 88% |
Selectivity | 97% |
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for this compound Synthesis
Method | Yield | Byproducts | Scalability | Cost Efficiency |
---|---|---|---|---|
Alkaline Methoxylation | 85.1% | Dimers, Phenol | Moderate | High |
p-Anisaldehyde Oxidation | 93% | Lactones | High | Moderate |
Aryl Halide Substitution | 98% | None | Low | Low |
Catalytic Methoxylation | 97% | Trace Dimers | High | High |
Chemical Reactions Analysis
4-Methoxyphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivative.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Substituted phenols
Scientific Research Applications
Pharmaceutical Applications
4-Methoxyphenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antioxidants : It is used in the production of antioxidants such as butylated hydroxytoluene (BHT), which are vital for preventing oxidative degradation in food and pharmaceuticals .
- Drug Synthesis : The compound is utilized in the synthesis of fluoroquinolone antibiotics and anticoagulants, contributing to the development of essential medications .
- Neuroprotective Research : Studies indicate that this compound exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Parkinson's disease .
Agricultural Applications
In agriculture, this compound is employed as a precursor for the synthesis of agrochemicals:
- Herbicides and Fungicides : It is involved in the production of various herbicides and fungicides, enhancing crop protection against pests and diseases .
- Polymerization Inhibitor : The compound acts as a polymerization inhibitor for acrylic and methacrylic monomers used in agricultural formulations .
Industrial Applications
This compound finds extensive use in several industrial processes:
- Stabilizer in Polymers : It is widely recognized as a stabilizer in the manufacturing of inks, toners, adhesives, and plastics, preventing premature polymerization during production .
- Chemical Intermediate : The compound serves as an intermediate in the synthesis of dyes and plasticizers, contributing to various chemical manufacturing processes .
- UV Inhibitor : It acts as an ultraviolet inhibitor in products exposed to sunlight, enhancing their longevity and performance .
Research Applications
In scientific research, this compound has several notable applications:
- Enzymatic Activity Studies : It is frequently used as a model substrate for studying enzymatic activities, particularly those related to cytochrome P450 enzymes involved in drug metabolism .
- Toxicological Studies : Research has demonstrated its carcinogenic potential in animal models, highlighting the importance of understanding its safety profile .
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on neuroprotection against oxidative stress in neuronal cells. Results indicated that it significantly reduced cell death and oxidative damage, suggesting its potential use in neuroprotective therapies.
Case Study 2: Carcinogenicity Assessment
A long-term study on F344 rats revealed that dietary exposure to this compound resulted in significant tumor formation in the forestomach. This emphasizes the need for caution when handling this compound due to its potential health risks .
Data Table: Applications Summary
Mechanism of Action
4-Methoxyphenol can be compared with other methoxyphenol isomers:
2-Methoxyphenol (Guaiacol): Used in the production of vanillin and as a precursor to green fuels.
3-Methoxyphenol: Less commonly used but has applications in organic synthesis.
Uniqueness: this compound is unique due to its dual role as an antioxidant and a polymerization inhibitor, making it valuable in both industrial and pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenolic Compounds
Hydroquinone (1,4-Dihydroxybenzene)
Key Insight: The methoxy group in this compound reduces redox activity compared to hydroquinone, making it a milder depigmenting agent but less effective in antioxidant roles .
Guaiacol (2-Methoxyphenol)
Key Insight: Ortho-substitution in guaiacol enhances its hydrogen-bonding capacity, improving biological activity but reducing electrochemical degradability compared to this compound .
4-Methylcatechol (4-MC)
Key Insight: The methoxy group in this compound alters reaction mechanisms (e.g., inverse KIE in HDO) compared to dihydroxy-substituted 4-MC .
Resorcinol (1,3-Dihydroxybenzene)
Key Insight: Para substitution in this compound improves nanocarbon adsorption efficiency compared to meta-substituted resorcinol .
Enzymatic Polymerization
- This compound: HRP-mediated polymerization yields soluble polymers (Mn ~1000 Da) with phenylene and oxyphenylene units. The methoxy group increases molecular weight compared to alkyl-substituted phenols .
- Phenol: Forms insoluble aggregates due to unhindered –OH groups.
- 2-Methylphenol: Bulky substituents prevent dimerization, reducing polymer yield .
Electrochemical Behavior
- Demethoxylation: Only 10% of this compound undergoes demethoxylation under optimized ECH conditions, contrasting with 50% in earlier studies .
- Hydrogenation: Shows inverse KIE (deuterium substitution slows reaction), unlike hydroquinone (positive KIE) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 4-Methoxyphenol in complex matrices (e.g., biological or environmental samples)?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely validated. A robust method uses a Primesep 100 mixed-mode column (4.6 × 150 mm, 5 µm), isocratic elution with 10% acetonitrile and 0.1% sulfuric acid buffer, and detection at 300 nm. Limits of detection (LOD) are 1.19 ppb for hydroquinone and 57.1 ppb for this compound. Validation includes linearity, precision, and recovery studies in cosmetic and environmental matrices .
Q. How can researchers ensure the stability of this compound in experimental solutions?
- Methodology : Stabilize solutions with antioxidants (e.g., 0.5% this compound itself) to prevent autoxidation. Store in amber vials at 4°C under inert gas (N₂/Ar). Regularly validate stability via HPLC or UV-Vis spectroscopy to monitor degradation products like quinones .
Q. What are the key considerations for using this compound as a stabilizer in radical polymerization studies?
- Methodology : this compound acts as a chain-transfer agent in anionic polymerizations. Optimize its concentration (e.g., 0.1–1.0 mol%) to control molecular weight linearly. Monitor reaction kinetics using in-situ torque measurements and validate molecular weight distributions via gel permeation chromatography (GPC) .
Advanced Research Questions
Q. How does this compound influence O–O bond cleavage in metalloenzyme model systems?
- Methodology : In heme–peroxo–copper complexes, this compound acts as a reductant. Use stopped-flow UV-Vis spectroscopy at cryogenic temperatures (−70°C) to track intermediates. Fit kinetic data to Michaelis-Menten models to derive Vmax and KM. Eyring plots reveal activation parameters (ΔH‡, ΔS‡) for mechanistic insights .
Q. What methodologies assess the environmental persistence and mobility of this compound?
- Methodology :
- Biodegradation : Conduct activated sludge tests with adapted/non-adapted inocula. Measure rate constants (e.g., 7.88×10−4 hr⁻¹ for non-adapted sludge) via spectrophotometry or HPLC .
- Soil Mobility : Determine soil adsorption coefficients (Koc) using batch equilibrium experiments. A Koc of 55.7–90 indicates high mobility, necessitating groundwater monitoring in environmental risk assessments .
- Bioaccumulation : Estimate bioconcentration factor (BCF) using log Kow (1.41) and regression models (e.g., BCF = 4 in fish), suggesting low bioaccumulation potential .
Q. How can researchers resolve the conformational flexibility of this compound isomers?
- Methodology : Employ microwave spectroscopy (mm-wave) coupled with density functional theory (DFT) computations. Analyze rotational transitions to identify stable rotamers. For this compound, intramolecular hydrogen bonding is absent, leading to multiple conformers compared to ortho- and meta-isomers .
Q. What role does this compound play in modulating enzymatic substrate specificity?
- Methodology : In horseradish peroxidase (HRP) biosensors, compare oxidation currents of this compound with catechol, dopamine, and 4-nitrophenol. Use cyclic voltammetry or amperometry at physiological pH (7.4). This compound generates lower current (vs. hydroquinone), aligning with its slower electron-transfer kinetics .
Q. How do electronic substituent effects (e.g., methoxy group) influence this compound's reactivity in QSAR studies?
- Methodology : Apply Hammett linear free-energy relationships (LFERs). The methoxy group’s σ− (resonance donor) and σp (field effect) constants predict regioselectivity in electrophilic aromatic substitution. Validate with kinetic data from reactions like nitration or sulfonation .
Q. Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biodegradation rates of this compound?
- Resolution : Variability arises from sludge adaptation (e.g., phenol-adapted vs. non-adapted). Standardize inoculum pre-treatment and use OECD 301 guidelines. Cross-validate with isotopic labeling (¹⁴C studies) to track mineralization pathways (ortho vs. meta cleavage) .
Q. Why do computational and experimental Koc values for soil adsorption differ?
Properties
CAS No. |
151-76-5 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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